![molecular formula C33H38KN3O7S2 B611055 2-(3-(3,3-Dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate CAS No. 2055138-87-7](/img/structure/B611055.png)
2-(3-(3,3-Dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Overview
Description
A water soluble alkyne dye for copper catalyzed Click Chemistry, an analog of Cy3® alkyne. Sulfo-Cyanine3 is a fluorophore which is compatible with a wide range of fluorescent scanners, imagers, microscopes, and other instrumentation. It is a bright and photostable dye, which is also easily detected in gels by naked eye in low amounts (<1 nmol).
Scientific Research Applications
Photovoltaic Applications
This compound has been explored in the context of improving photoelectric conversion efficiency in dye-sensitized solar cells. It's particularly notable for its co-sensitization with near-infrared absorbing cyanine dyes, which significantly enhances the power conversion efficiency of these cells under specific illumination conditions (Wu et al., 2009).
Chemical Reactivity and Interactions
Studies have examined the reactions of related compounds with various nucleophiles, demonstrating their potential in synthesizing new chemical entities with diverse properties. These reactions are significant for understanding the chemical behavior and potential applications of the compound in various fields, including medicinal chemistry (Timoshenko et al., 2016).
Photophysical Properties
Research has been conducted to understand the photophysical behavior of similar compounds in different solvents, which is crucial for applications in biological systems. These studies provide insights into the properties that govern their emission, influencing their use in biological and medical imaging (Cerezo et al., 2001).
Cancer Detection
A significant application of a related water-soluble near-infrared dye is in cancer detection using optical imaging. The specific properties of these dyes, including increased quantum yield and stability, make them valuable for developing molecular-based beacons for cancer detection (Pham et al., 2005).
Synthetic Applications
The compound and its derivatives are used in various synthetic applications, such as in the preparation of indole derivatives with significant biological activity. This aspect is crucial for developing new pharmaceuticals and biologically active compounds (Avdeenko et al., 2020).
properties
IUPAC Name |
2-[(E,3Z)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O7S2/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGLRQOAKBTVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,3-Dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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